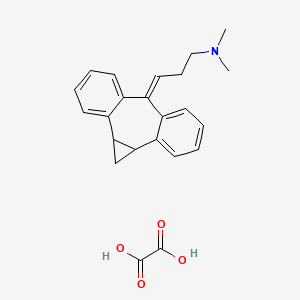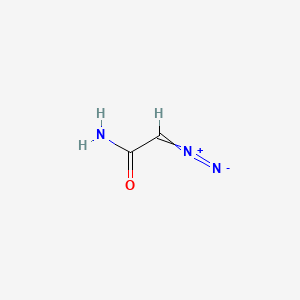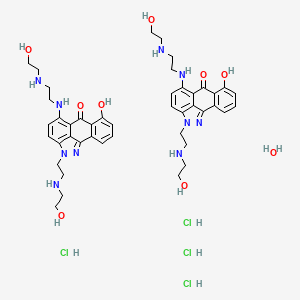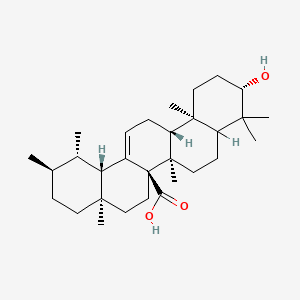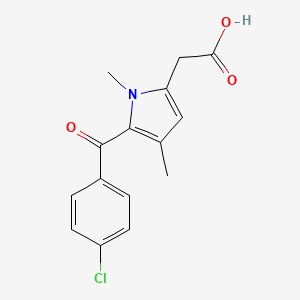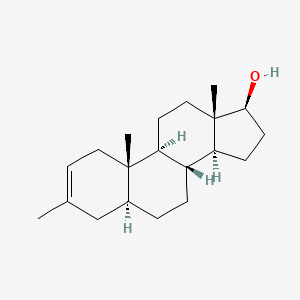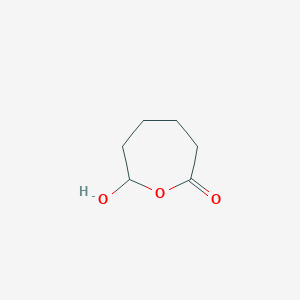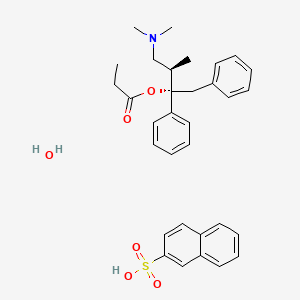
d-Propoxyphene napsylate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propoxyphene Napsylate is a synthetic diphenyl propionate derivative structurally related to methadone, Propoxyphene Napsylate acts as a central narcotic and analgesic agent by interaction with mu opioid receptors, but with less selectivity then morphine. The dextro-isomer has analgesic effect, while the levo-isomer exerts an antitussive effect. The napsylate salt allows better dosage formulation than the hydrochloride salt. (NCI04)
Scientific Research Applications
Toxicity Studies : d-Propoxyphene napsylate was compared with propoxyphene hydrochloride in short-term toxicity studies on rats and dogs. Both salts produced similar effects, including liver enlargement and reduced growth rate in rats, and weight loss and liver changes in dogs at high doses (Emmerson et al., 1971).
Reproduction and Teratology Studies : In reproduction and teratology experiments with rats and rabbits, no signs of drug-induced teratogenicity were found. However, high doses impaired the reproductive capacity of mating or pregnant female rats and caused maternal toxicity (Emmerson et al., 1971).
Plasma Concentration Studies : Studies on human volunteers showed that differences in plasma concentrations following administration of propoxyphene napsylate and hydrochloride were minor, suggesting little therapeutic difference between the two salts (Wolen et al., 1971).
Analgesia in Postpartum Patients : d-Propoxyphene napsylate was evaluated for analgesic efficacy in postpartum uterine cramping, showing a linear dose-response and no significant differences compared to hydrochloride salt (Gruber et al., 1971).
Stability and Formulation Aspects : d-Propoxyphene napsylate differs from hydrochloride in terms of solubility and stability, making it less bitter and more stable in certain formulations (Lasagna, 1976).
Pharmacokinetics and Efficacy Comparison : A study compared the pharmacokinetics and efficacy of d-Propoxyphene napsylate and hydrochloride, indicating similar absorption rates and therapeutic importance (Wolen et al., 1971).
properties
CAS RN |
26570-10-5 |
|---|---|
Product Name |
d-Propoxyphene napsylate hydrate |
Molecular Formula |
C32H39NO6S |
Molecular Weight |
565.7 g/mol |
IUPAC Name |
[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid;hydrate |
InChI |
InChI=1S/C22H29NO2.C10H8O3S.H2O/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13);1H2/t18-,22+;;/m1../s1 |
InChI Key |
GBKONKCASNNUQD-VGHSCWAPSA-N |
Isomeric SMILES |
CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O |
SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O |
Pictograms |
Irritant; Environmental Hazard |
synonyms |
d-propoxyphene napsylate dextropropoxyphene napsylate propoxyphene napsylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




